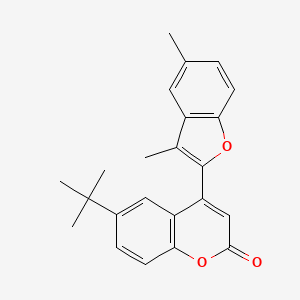

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one

Description

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted with a tert-butyl group at position 6 and a 3,5-dimethylbenzofuran moiety at position 4. Coumarins are known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibitory effects . This compound’s structural complexity positions it as a candidate for drug development, particularly in targeting enzymes like uroporphyrinogen decarboxylase (UROD) or viral replication pathways .

Properties

Molecular Formula |

C23H22O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)chromen-2-one |

InChI |

InChI=1S/C23H22O3/c1-13-6-8-19-16(10-13)14(2)22(26-19)18-12-21(24)25-20-9-7-15(11-17(18)20)23(3,4)5/h6-12H,1-5H3 |

InChI Key |

RDIRVOOEFJSPHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one (Compound A) Substituents: Chloro and methyl groups on the benzofuran ring. Molecular Weight: 366.84 g/mol (vs. target compound’s 364.43 g/mol).

4-Bromomethyl-6-tert-butyl-2H-chromen-2-one (Compound B)

- Substituents : Bromomethyl at position 4.

- Activity : Bromine’s leaving group capability may facilitate alkylation reactions, making it useful in synthetic intermediates but less stable in vivo compared to the target compound’s benzofuran moiety.

Armenin (7-hydroxy-8-(4-hydroxy-3-methylbutoxy)-2H-chromen-2-one) (Compound C)

- Substituents : Hydroxy and alkoxy groups.

- Activity : Polar groups improve solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to the tert-butyl group in the target compound.

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives (Compound D)

- Substituents : Imidazothiazole at position 3.

- Activity : Position 3 substitution correlates with antiviral activity (e.g., parvovirus B19 inhibition), whereas the target compound’s position 4 substitution may favor enzyme inhibition .

Mechanistic Insights

- Enzyme Inhibition: The target compound’s 2H-chromen-2-one core enables π-cation interactions with residues like Arg37 in UROD, while the dimethylbenzofuran group may stabilize binding through hydrophobic interactions . In contrast, Compound D’s imidazothiazole group disrupts viral replication via unknown mechanisms .

- Antitumor Potential: Compound B’s bromomethyl group may alkylate DNA or proteins, whereas the target compound’s tert-butyl group could modulate apoptosis pathways via lipophilic interactions .

Pharmacokinetic Considerations

- Lipophilicity : The tert-butyl group in the target compound and Compound A increases logP values, favoring CNS penetration compared to polar derivatives like Compound C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.